molecular formula C6H9Cl2N3 B1460550 5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride CAS No. 2059937-81-2

5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride

Cat. No.: B1460550
CAS No.: 2059937-81-2
M. Wt: 194.06 g/mol
InChI Key: QNNSUDOBSDXUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride is a heterocyclic compound that features a unique triazole ring structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: The triazole ring can be further functionalized through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloromethyl group.

Scientific Research Applications

5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride is unique due to its specific triazole ring structure and the presence of a chloromethyl group, which provides distinct reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

5-(chloromethyl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3.ClH/c7-3-5-1-2-6-8-4-9-10(5)6;/h4-5H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNSUDOBSDXUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NN2C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059937-81-2
Record name 5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride
Reactant of Route 2
5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride
Reactant of Route 3
5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride
Reactant of Route 4
Reactant of Route 4
5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride
Reactant of Route 5
5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride
Reactant of Route 6
Reactant of Route 6
5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.